molecular formula C23H19N3O B5758089 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone

3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone

Cat. No. B5758089
M. Wt: 353.4 g/mol
InChI Key: MHJRCYJZHVMZMS-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)benzaldehyde 2-quinolinylhydrazone is a chemical compound that has shown potential in scientific research applications. It is a hydrazone derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone has various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone in lab experiments is its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit the NF-κB and PI3K/Akt pathways makes it a promising candidate for further research in these areas. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several potential future directions for research on 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone. One direction is to further study its mechanism of action and optimize its use in lab experiments. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases or cardiovascular diseases. Additionally, research could be conducted on its potential as a drug delivery system or as a component in nanotechnology.

Synthesis Methods

The synthesis of 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone involves the reaction of 3-(benzyloxy)benzaldehyde with 2-quinolinylhydrazine in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified and used for further research.

Scientific Research Applications

3-(Benzyloxy)benzaldehyde 2-quinolinylhydrazone has been studied for its potential applications in various scientific research fields. It has shown promise as an anti-inflammatory agent, with studies showing its ability to inhibit the production of inflammatory cytokines. It has also been studied for its potential as an anticancer agent, with research indicating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-2-7-18(8-3-1)17-27-21-11-6-9-19(15-21)16-24-26-23-14-13-20-10-4-5-12-22(20)25-23/h1-16H,17H2,(H,25,26)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJRCYJZHVMZMS-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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